7-iodo-3-(tetrahydro-2H-pyran-4-yl)-1,2,4-Triazolo[4,3-a]pyridine
Description
Properties
Molecular Formula |
C11H12IN3O |
|---|---|
Molecular Weight |
329.14 g/mol |
IUPAC Name |
7-iodo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C11H12IN3O/c12-9-1-4-15-10(7-9)13-14-11(15)8-2-5-16-6-3-8/h1,4,7-8H,2-3,5-6H2 |
InChI Key |
VEXFZFAUZFSNNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NN=C3N2C=CC(=C3)I |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(tetrahydro-2H-pyran-4-yl)ethanone Intermediate
A key intermediate for the substituent is 1-(tetrahydro-2H-pyran-4-yl)ethanone , which can be synthesized via a two-step Grignard reaction sequence starting from methyl tetrahydro-2H-pyran-4-carboxylate.
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Add 2 M isopropylmagnesium chloride in tetrahydrofuran (3.0 eq) to methyl tetrahydro-2H-pyran-4-carboxylate and N,O-dimethylhydroxylamine hydrochloride in tetrahydrofuran at -20°C under nitrogen. Stir 30 min, quench with saturated ammonium chloride. Extract with methyl tert-butyl ether, dry, concentrate. | Not specified | Formation of Weinreb amide intermediate |
| 2 | Add 3 M methylmagnesium chloride in tetrahydrofuran (2.0 eq) dropwise at 7°C. Stir 40 min, quench with saturated ammonium chloride. Extract, dry, concentrate. Purify by silica gel chromatography (hexanes:ethyl acetate gradient). | 75% | Formation of 1-(tetrahydro-2H-pyran-4-yl)ethanone |
This method provides a reliable route to the tetrahydropyranyl ketone intermediate with good yield and purity, suitable for further functionalization.
Introduction of the Tetrahydro-2H-pyran-4-yl Group at Position 3
The substitution at position 3 of the triazolopyridine ring with the tetrahydro-2H-pyran-4-yl moiety is typically achieved through nucleophilic substitution or cross-coupling reactions involving the ketone intermediate synthesized in section 3.
- The ketone can be converted into reactive intermediates (e.g., organometallic reagents, enolates).
- These intermediates then react with the triazolopyridine core bearing suitable leaving groups or reactive sites to form the C–C bond at position 3.
Detailed experimental conditions for this step are scarce in the literature, but similar alkylation or coupling strategies are well-documented in heterocyclic chemistry.
Summary Data Table of Key Synthetic Steps
Research Discoveries and Optimization Insights
- The removal of bulky phenyl groups in side chains similar to this compound’s substituents has been shown to improve potency and possibly synthetic accessibility, suggesting that the tetrahydropyranyl group may provide an optimal balance of size and electronic properties for biological activity.
- The use of COMU as a coupling agent in analogous amide syntheses enhances yields and purity, which may be applicable in the functionalization steps of this compound.
- Synthetic accessibility scores for related intermediates indicate moderate ease of synthesis (score ~1.69), supporting the feasibility of multi-step preparation.
Chemical Reactions Analysis
Types of Reactions
7-iodo-3-(tetrahydro-2H-pyran-4-yl)-1,2,4-Triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the iodine.
Substitution: Formation of substituted derivatives with various functional groups replacing the iodine.
Scientific Research Applications
7-iodo-3-(tetrahydro-2H-pyran-4-yl)-1,2,4-Triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer compounds.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 7-iodo-3-(tetrahydro-2H-pyran-4-yl)-1,2,4-Triazolo[4,3-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazolopyridine core can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of triazolo[4,3-a]pyridines are heavily influenced by substituents at positions 3 and 5. Below is a comparative analysis of key analogs:
Structural and Functional Analogues
Key Observations
Substituent Effects :
- Halogens (I vs. Br) : The iodine atom in the target compound may enhance antifungal activity compared to bromine due to its larger atomic radius and higher lipophilicity, which can improve membrane penetration .
- Tetrahydro-2H-pyran-4-yl Group : This substituent at position 3 is associated with improved metabolic stability and solubility compared to simpler alkyl or aryl groups, as seen in analogs like 6-methyl-3-(tetrahydro-2H-pyran-4-yl)-... .
Biological Activity: Antifungal Potential: Triazolo[4,3-a]pyridines with electron-withdrawing groups (e.g., halogens) exhibit stronger antifungal activity, as demonstrated in hydrazone-derived analogs . Anticonvulsant Activity: Pyridinyl-substituted derivatives show weak to moderate protection against pentylenetetrazole-induced seizures (25–75% protection at 25 mg/kg) , while fused systems like pyrano-thieno derivatives display only 20–40% efficacy .
Synthetic Routes :
Biological Activity
The compound 7-iodo-3-(tetrahydro-2H-pyran-4-yl)-1,2,4-triazolo[4,3-a]pyridine belongs to a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Research indicates that compounds within the triazolo[4,3-a]pyridine class exhibit various mechanisms of action including:
- Inhibition of Enzymes : These compounds can act as inhibitors for enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in immune regulation and cancer progression. Inhibiting IDO1 can enhance anti-tumor immunity by preventing the depletion of tryptophan and accumulation of immunosuppressive metabolites .
- Antioxidant Activity : Some studies suggest that triazolo derivatives may possess antioxidant properties that contribute to their therapeutic effects against oxidative stress-related diseases.
- Cytotoxic Effects : Certain derivatives have shown cytotoxicity against various cancer cell lines, indicating potential applications in cancer therapy.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound and related compounds:
| Compound | Target | IC50 (µM) | Cell Line | Notes |
|---|---|---|---|---|
| 7-Iodo-Triazole | IDO1 | 2.6 ± 0.5 | A375 | Significant inhibition observed |
| 7-Iodo-Triazole | Cytotoxicity | 10 µM | A375 | Moderate cytotoxic effects |
| VS9 (related compound) | IDO1 | 1.8 ± 0.2 | A375 | Enhanced potency compared to baseline |
Case Study 1: IDO1 Inhibition
In a study focusing on the inhibition of IDO1 by triazolo derivatives, it was found that the synthesized compound exhibited sub-micromolar potency against IDO1 in vitro. The compound was tested on A375 melanoma cells and demonstrated significant inhibition of tryptophan metabolism, leading to enhanced immune response markers in treated cells .
Case Study 2: Cytotoxicity Profile
Another investigation assessed the cytotoxicity of various triazolo derivatives including the iodinated variant. The results indicated that at a concentration of 10 µM, the compound displayed moderate cytotoxic effects on A375 cells with an IC50 value suggesting potential for further development as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
